REACTION_CXSMILES
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[CH3:1][N:2]([CH3:6])[C:3]([NH2:5])=[O:4].[CH:7]([C:10]1[CH:16]=[CH:15][C:13](N)=[CH:12][CH:11]=1)([CH3:9])[CH3:8].CNC>ClC1C=CC(Cl)=CC=1Cl>[CH:7]([C:10]1[CH:16]=[CH:15][C:13]([NH:5][C:3]([N:2]([CH3:6])[CH3:1])=[O:4])=[CH:12][CH:11]=1)([CH3:9])[CH3:8]
|
Name
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|
Quantity
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3.35 g
|
Type
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reactant
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Smiles
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CN(C(=O)N)C
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Name
|
|
Quantity
|
3.38 g
|
Type
|
reactant
|
Smiles
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C(C)(C)C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
CNC
|
Name
|
|
Quantity
|
8.8 g
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Type
|
reactant
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Smiles
|
CNC
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
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Smiles
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ClC1=C(C=C(C=C1)Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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205 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Reaction Time |
5.5 h |
Name
|
|
Type
|
|
Smiles
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C(C)(C)C1=CC=C(C=C1)NC(=O)N(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |